Cellular Antiproliferative Activity vs. TAE-226
FAK-IN-17 (compound A12) demonstrates significantly enhanced cellular potency compared to the parent compound TAE-226 in two FAK-overexpressing cancer cell lines. In A549 lung adenocarcinoma cells, FAK-IN-17 exhibits an IC50 of 130 nM (0.13 μM) versus 4.24 μM for TAE-226, representing a 32-fold improvement. In MDA-MB-231 triple-negative breast cancer cells, FAK-IN-17 exhibits an IC50 of 94 nM (0.094 μM) versus 1.02 μM for TAE-226, an 11-fold improvement [1].
MDA-MB-231: 0.094 µM vs 1.02 µM (TAE-226)
| Evidence Dimension | Cellular antiproliferative activity (72-h MTT assay) |
|---|---|
| Target Compound Data | A549: 0.13 ± 0.04 μM; MDA-MB-231: 0.094 ± 0.05 μM |
| Comparator Or Baseline | TAE-226: A549: 4.24 ± 0.03 μM; MDA-MB-231: 1.02 ± 0.14 μM |
| Quantified Difference | 32-fold reduction in A549 IC50; 11-fold reduction in MDA-MB-231 IC50 relative to TAE-226 |
| Conditions | MTT assay, 72-h incubation, A549 and MDA-MB-231 cell lines; data from three independent experiments (mean ± SD) [1] |
Why This Matters
Superior cellular potency directly translates to lower compound consumption and reduced cost per experiment in cell-based FAK inhibition studies.
- [1] Cai, L., Yang, J., Deng, Y., Chen, Y., Wu, Y., Chen, X., ... & Wang, Y. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(11), 2301–2314. https://doi.org/10.1039/d3md00324h View Source
